molecular formula C24H20N2O4 B300783 methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate

methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate

Cat. No. B300783
M. Wt: 400.4 g/mol
InChI Key: PTUXPQBLCYWSBY-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate, also known as MMFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMFP is a member of the pyrazolone family of compounds and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate is not fully understood, but studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways. methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate has been found to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation, and may also inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β).
Biochemical and Physiological Effects:
methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Studies have also shown that methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate can inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, one limitation of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate. One area of interest is the development of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate on cellular signaling pathways and enzyme activity. Finally, further studies are needed to explore the potential applications of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate in other areas of scientific research, such as immunology and infectious disease.

Synthesis Methods

The synthesis of methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate involves the condensation of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one and 5-(bromomethyl)-2-furylboronic acid with methyl 3-methyl-4-hydroxybenzoate. The reaction is catalyzed by palladium on carbon and carried out in a solvent mixture of tetrahydrofuran and water.

Scientific Research Applications

Methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate has been investigated for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. Studies have shown that methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 3-methyl-4-[5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-15-13-17(24(28)29-3)9-11-20(15)22-12-10-19(30-22)14-21-16(2)25-26(23(21)27)18-7-5-4-6-8-18/h4-14H,1-3H3/b21-14-

InChI Key

PTUXPQBLCYWSBY-STZFKDTASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.